2-(4-Hydroxypiperidin-1-YL)acetonitrile

CCR1 antagonist chemokine receptor regioisomeric SAR

2-(4-Hydroxypiperidin-1-yl)acetonitrile (CAS 78503-67-0) is a low-molecular-weight (140.18 g/mol) heterocyclic building block comprising a 4-hydroxypiperidine core N-alkylated with an acetonitrile moiety. Its predicted physicochemical properties include a boiling point of 297.1 ± 25.0 °C, density of 1.117 ± 0.06 g/cm³, and a predicted pKa of 14.73 ± 0.20.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 78503-67-0
Cat. No. B2636546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxypiperidin-1-YL)acetonitrile
CAS78503-67-0
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CN(CCC1O)CC#N
InChIInChI=1S/C7H12N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-2,4-6H2
InChIKeyXPOKDKWZEBTZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxypiperidin-1-YL)acetonitrile (CAS 78503-67-0): Procurement-Relevant Physicochemical and Sourcing Profile


2-(4-Hydroxypiperidin-1-yl)acetonitrile (CAS 78503-67-0) is a low-molecular-weight (140.18 g/mol) heterocyclic building block comprising a 4-hydroxypiperidine core N-alkylated with an acetonitrile moiety [1]. Its predicted physicochemical properties include a boiling point of 297.1 ± 25.0 °C, density of 1.117 ± 0.06 g/cm³, and a predicted pKa of 14.73 ± 0.20 . The compound is commercially available from major suppliers including Sigma-Aldrich (catalog CDS023038) as part of the Aldrich CPR collection, as well as from Enamine (≥95% purity) and Leyan (98% purity) [2]. It is categorized as a versatile synthetic intermediate and research chemical, with documented utility in medicinal chemistry programs targeting kinases and GPCRs .

Why 2-(4-Hydroxypiperidin-1-yl)acetonitrile Cannot Be Replaced by Generic 4-Hydroxypiperidine Analogs in Research Procurement


Although the 4-hydroxypiperidine scaffold is a privileged structure in drug discovery, simple analogs lacking the N-acetonitrile substituent cannot recapitulate the synthetic or biological profiles of 2-(4-hydroxypiperidin-1-yl)acetonitrile [1]. The acetonitrile moiety serves as a critical synthetic handle for further elaboration — for example, enabling the construction of the 2-(4-hydroxypiperidin-1-yl)acetyl linker found in the clinical-stage JAK/SYK inhibitor Gusacitinib (IC₅₀ values 5–46 nM across JAK1/2/3, TYK2, and SYK) and the USP14 inhibitor IU1-248 (IC₅₀ 0.83 μM), which is 10-fold more potent than its parent IU1 [2]. In contrast, 4-hydroxypiperidine itself (CAS 5382-16-1) lacks the nitrile group required for these key transformations. Similarly, N-Boc-4-hydroxypiperidine (CAS 109384-19-2) introduces a protecting group that requires additional deprotection steps and alters the reactivity profile. The quantitative evidence below demonstrates that substitution at the 4-position alone does not recapitulate the binding affinity, selectivity, or synthetic versatility conferred by the specific N-acetonitrile-4-hydroxypiperidine architecture.

2-(4-Hydroxypiperidin-1-YL)acetonitrile: Quantitative Differential Evidence Versus Closest Analogs


4-Hydroxy vs. 3-Hydroxy Regioisomerism: Impact on CCR1 Chemokine Receptor Binding Affinity

The 4-hydroxypiperidine regioisomer confers superior CCR1 receptor binding compared to the 3-hydroxy analog. HTS screening identified 4-hydroxypiperidines as potent CCR1 antagonists, with the lead candidate BX 513 exhibiting high potency on human CCR1 [1]. SAR studies demonstrated that the spatial orientation of the 4-hydroxy group enables a critical binding interaction; shifting the hydroxyl to the 3-position (3-hydroxypiperidine analogs) results in markedly reduced binding affinity because the piperidine ring tilt angle is altered, disrupting key ligand-receptor contacts [1][2]. The 4-hydroxy orientation is essential for maintaining the pharmacophore geometry required for CCR1 antagonism.

CCR1 antagonist chemokine receptor regioisomeric SAR 4-hydroxypiperidine

N-Acetonitrile Substituent Enables Hydrolytic Conversion to Carboxylic Acid and Amide Derivatives Not Accessible from 4-Hydroxypiperidine

The acetonitrile group in 2-(4-hydroxypiperidin-1-yl)acetonitrile provides a synthetic entry point — via nitrile hydrolysis — to the corresponding carboxylic acid (2-(4-hydroxypiperidin-1-yl)acetic acid) and primary amide, which are key intermediates for amide bond formation in drug candidates. This functional handle is absent in 4-hydroxypiperidine (CAS 5382-16-1), which can only undergo N-functionalization or O-derivatization . In the patent literature, the N-acetonitrile-4-hydroxypiperidine motif is used to construct the 2-(4-hydroxypiperidin-1-yl)acetyl linker present in Gusacitinib (JAK1 IC₅₀ = 46 nM, JAK2 IC₅₀ = 4 nM, JAK3 IC₅₀ = 11 nM, TYK2 IC₅₀ = 8 nM, SYK IC₅₀ = 5 nM) [1] and IU1-248 (USP14 IC₅₀ = 0.83 μM) [2]. In contrast, 4-hydroxypiperidine cannot directly undergo these transformations without first installing an equivalent two-carbon linker — typically requiring additional synthetic steps (protection, alkylation, deprotection) that reduce overall yield and increase procurement complexity.

synthetic intermediate nitrile hydrolysis building block functional group interconversion

Histamine H3 Receptor Binding Affinity — Differentiated Profile Versus Imidazole-Containing H3 Antagonists

4-Hydroxypiperidine-based H3 receptor ligands, including derivatives of the N-acetonitrile-substituted scaffold, exhibit measurable H3R binding affinity in a non-imidazole chemotype. ChEMBL/G PCRdb data record H3R pKi values for compounds within this structural class: pKi = 6.92 (rat H3R) and pKi = 7.57–8.46 (human H3R) [1]. The non-imidazole nature of these compounds provides a key differentiation from classical imidazole-containing H3 antagonists such as thioperamide (pA₂ = 8.67 at guinea pig H3R) [2], which suffer from CYP450 inhibition liabilities due to the imidazole ring. In the 4-hydroxypiperidine series, ADS-003 demonstrated in vivo efficacy comparable to the reference H3 antagonist Ciproxifan in reducing food intake and modulating brain histamine/noradrenaline levels in rats [3]. The absence of an imidazole ring in the 4-hydroxypiperidine scaffold eliminates this drug–drug interaction risk.

histamine H3 receptor non-imidazole antagonist pKi GPCR binding

Cytotoxic Potential of 4-Hydroxypiperidine-Acetonitrile Derivatives in Cancer Models: N-Oxide Prodrug Strategy

Patent literature describes N-oxide prodrugs derived from 4-hydroxypiperidine-acetonitrile compounds that are selectively bioreduced in hypoxic tumor environments to the corresponding cytotoxic amine derivatives . These amine compounds function as alkylating agents with topoisomerase II inhibitory activity, a dual mechanism not reported for simpler 4-hydroxypiperidine analogs such as CPHP (4-(4-chlorophenyl)-4-hydroxypiperidine), which is primarily known as a toxic metabolite of haloperidol formed via CYP3A4 [1]. In a related anthraquinone series incorporating hydroxylated piperidinyl-alkylamino side chains, compounds demonstrated up to 5-fold increased potency against cisplatin-resistant ovarian cancer cells (A2780/cp70) compared to wild-type A2780 cells, with in vivo tumor growth inhibition confirmed in xenograft models . This collateral sensitivity profile — higher potency against resistant cells — is a distinctive feature of this chemotype.

cytotoxicity anticancer prodrug hypoxia-selective topoisomerase II

Commercial Availability: Sigma-Aldrich CDS023038 Catalog Listing Versus Niche Vendor-Only Analogs

2-(4-Hydroxypiperidin-1-yl)acetonitrile benefits from listing in the Sigma-Aldrich catalog (CDS023038, 10 mg, $70.90) as part of the Aldrich CPR (Catalog of Pharmacologically Active Compounds) collection, which provides a globally recognized sourcing channel with standardized ordering and shipping [1]. This contrasts with structurally similar analogs that are available only through niche vendors or custom synthesis. For example, 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetonitrile and the regioisomeric 2-(4-hydroxypiperidin-4-yl)acetonitrile hydrochloride are not listed by Sigma-Aldrich and require sourcing from specialty suppliers with variable lead times [2]. Additionally, the compound is offered at multiple purity grades: 95% (Enamine), 95%+ (ChemicalBook suppliers), and 98% (Leyan), enabling procurement teams to balance cost and purity requirements [3]. The Sigma-Aldrich listing also carries GHS hazard labeling (H302 — harmful if swallowed, signal word 'Warning'), providing standardized safety documentation.

procurement Sigma-Aldrich commercial availability reference standard early discovery

2-(4-Hydroxypiperidin-1-YL)acetonitrile: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring N-Acetonitrile-4-Hydroxypiperidine Synthon

For programs developing JAK/SYK dual inhibitors or USP14 inhibitors, 2-(4-hydroxypiperidin-1-yl)acetonitrile provides the essential N-acetonitrile-4-hydroxypiperidine fragment needed to construct the 2-(4-hydroxypiperidin-1-yl)acetyl pharmacophore. This motif is critical for the potency of Gusacitinib (JAK1–3, TYK2, SYK IC₅₀ = 4–46 nM) [1]. The compound can be converted via nitrile hydrolysis to the corresponding carboxylic acid, then coupled to aromatic amines to generate the key amide linker. This specific synthetic route is not accessible from 4-hydroxypiperidine alone, which must first be N-alkylated with a separate two-carbon electrophile — adding steps, reducing throughput, and potentially introducing impurities that complicate biological interpretation.

GPCR Pharmacology: Non-Imidazole Histamine H3 Receptor Antagonist Development

For CNS-targeted H3R antagonist programs where CYP450 inhibition by imidazole-containing ligands (e.g., thioperamide) is a development liability, the non-imidazole 4-hydroxypiperidine scaffold provides a validated alternative chemotype. Compounds in this class demonstrate human H3R pKi values of 7.57–8.46 [1]. The 4-hydroxy group allows further O-functionalization (ether formation) to tune lipophilicity and brain penetration, while the N-acetonitrile group can be reduced to the ethylamine for additional diversification. ADS-003, a prototypical 4-hydroxypiperidine-based H3 antagonist, has demonstrated in vivo efficacy comparable to Ciproxifan in rat feeding models, confirming CNS target engagement [2].

Oncology Drug Discovery: Hypoxia-Selective Prodrug Design

For oncology programs targeting the hypoxic tumor microenvironment, the N-oxide derivative of 2-(4-hydroxypiperidin-1-yl)acetonitrile-based amines has been described as a hypoxia-selective prodrug strategy [1]. Upon bioreduction in hypoxic tumor tissue, the N-oxide is converted to the active cytotoxic amine, which functions as both an alkylating agent and a topoisomerase II inhibitor. Anthraquinone derivatives incorporating hydroxylated piperidinyl-alkylamino side chains have shown up to 5-fold increased potency against cisplatin-resistant ovarian cancer cells versus wild-type cells [2]. This collateral sensitivity profile is particularly relevant for procurement by groups studying drug-resistant cancer models where conventional agents have failed.

Chemical Biology Tool Compound Synthesis: USP14 Deubiquitinase Inhibition

The 2-(4-hydroxypiperidin-1-yl)acetyl moiety is the key structural component of IU1-248, a selective USP14 inhibitor with IC₅₀ = 0.83 μM that is 10-fold more potent than the parent compound IU1 [1]. Researchers studying the ubiquitin-proteasome system and protein quality control pathways can use 2-(4-hydroxypiperidin-1-yl)acetonitrile as a starting material to synthesize IU1-248 or to explore structure–activity relationships around the 4-hydroxypiperidine ring. The availability of the compound in 95% and 98% purity grades from Enamine and Leyan, respectively [2], ensures that researchers can select the appropriate purity for their specific stage of chemical biology probe development.

Quote Request

Request a Quote for 2-(4-Hydroxypiperidin-1-YL)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.